

Enthalpy of Formation for 1,2-Dithiolane Structures: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dithiolan-4-ol

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The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a critical structural motif in various biologically active molecules, most notably lipoic acid. Its unique chemical properties, largely dictated by the inherent ring strain and the nature of the disulfide bond, make it a subject of significant interest in the fields of medicinal chemistry and drug delivery. Understanding the thermodynamic properties of 1,2-dithiolane structures, particularly their enthalpy of formation, is fundamental to elucidating their reactivity and stability. This technical guide provides an in-depth overview of the enthalpy of formation of 1,2-dithiolane, supported by quantitative data, experimental methodologies, and a conceptual visualization of the interplay between its structure and energetic properties.

Quantitative Data: Enthalpy of Formation

Direct experimental determination of the standard enthalpy of formation for the parent 1,2-dithiolane is challenging due to its tendency to undergo oligomerization. However, computational methods provide valuable estimates. The Joback method, a group contribution method, has been used to calculate the gas-phase enthalpy of formation.

Compound	Formula	Phase	Enthalpy of Formation (ΔfH°)	Method
1,2-Dithiolane	<chem>C3H6S2</chem>	Gas	+66.09 kJ/mol	Joback Method (Calculated) [1]

Note: This value is a calculated estimate and should be considered in the context of the inherent approximations of the Joback method.

The Role of Ring Strain

The five-membered ring of 1,2-dithiolane imposes significant geometric constraints on the disulfide bond, forcing the C-S-S-C dihedral angle to be much lower than the optimal $\sim 90^\circ$ found in linear disulfides. This deviation from the ideal geometry results in considerable ring strain, which contributes to a higher enthalpy of formation and, consequently, a greater thermodynamic driving force for ring-opening reactions. This inherent reactivity is a key feature exploited in various drug delivery systems and for probing cellular redox processes.

Experimental Protocol: Determination of Enthalpy of Formation for Sulfur-Containing Heterocycles

While specific experimental data for 1,2-dithiolane is not readily available, the standard method for determining the enthalpy of formation of sulfur-containing organic compounds is rotating-bomb calorimetry. The following is a detailed, representative methodology based on the established protocols for similar compounds.

Objective: To determine the standard molar enthalpy of formation (ΔfH°) of a solid sulfur-containing heterocyclic compound in its crystalline phase at 298.15 K.

Apparatus:

- Isoperibolic static-bomb calorimeter with a rotating bomb mechanism.
- High-purity gaseous oxygen source.
- Cotton-thread fuse of known specific energy of combustion.

- Auxiliary material (e.g., paraffin oil) with a known specific energy of combustion to ensure complete oxidation.
- Balance with an accuracy of ± 0.01 mg.

Procedure:

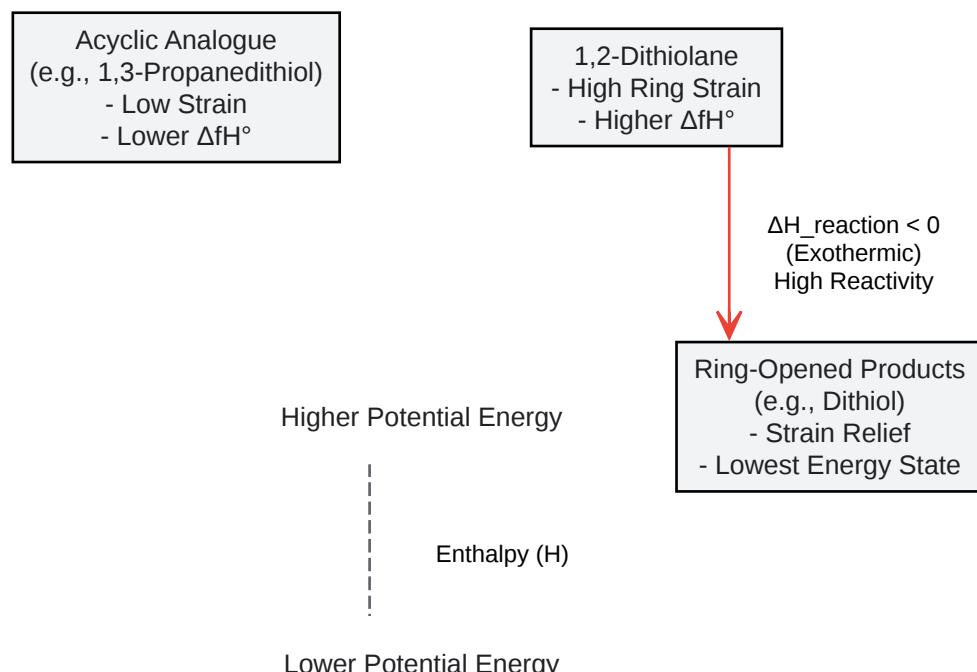
- Calibration:
 - The energy equivalent of the calorimeter is determined by performing a series of combustion runs with a certified standard reference material, such as benzoic acid.
 - A known mass of the standard is pelletized and placed in the crucible of the bomb.
 - The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa, and a small, known volume of water (e.g., 1.00 cm³) is added to ensure the final state of water is liquid and that sulfur oxides form sulfuric acid.
 - The bomb is placed in the calorimeter, and the sample is ignited. The temperature change is monitored to calculate the energy equivalent.
- Sample Combustion:
 - A known mass of the sulfur-containing compound is pelletized. If the compound is difficult to ignite or combusts incompletely, a known mass of an auxiliary material (paraffin oil) is used.
 - The pellet is placed in the crucible, and the bomb is prepared under the same conditions as the calibration runs (oxygen pressure, added water).
 - The sample is ignited, and the temperature change is recorded.
- Analysis of Combustion Products:
 - After combustion, the bomb is opened, and the contents are analyzed to confirm complete combustion and to quantify the amount of nitric acid formed as a byproduct. This is typically done by titration.

- The sulfuric acid formed from the sulfur in the compound is also quantified.
- Data Reduction and Corrections:
 - The gross energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
 - Corrections are applied for the energy of combustion of the fuse and the auxiliary material, and for the energy of formation of nitric acid.
 - Washburn corrections are applied to reduce the energy values to standard conditions (1 bar pressure and 298.15 K).
- Calculation of Enthalpy of Formation:
 - From the corrected standard molar energy of combustion ($\Delta_c U^\circ$), the standard molar enthalpy of combustion ($\Delta_c H^\circ(\text{cr})$) is calculated.
 - The standard molar enthalpy of formation in the crystalline phase ($\Delta_f H^\circ(\text{cr})$) is then derived using Hess's Law, with the known standard molar enthalpies of formation for the combustion products ($\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, and aqueous H_2SO_4). The standard molar enthalpies of formation for $\text{H}_2\text{O}(\text{l})$ and $\text{CO}_2(\text{g})$ at 298.15 K are $-(285.83 \pm 0.04) \text{ kJ}\cdot\text{mol}^{-1}$ and $-(393.51 \pm 0.13) \text{ kJ}\cdot\text{mol}^{-1}$, respectively[2].

To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation would need to be determined, typically using techniques like thermogravimetry or by measuring the temperature dependence of the vapor pressure via the Knudsen effusion technique.

Visualization of Structural Energetics

The following diagram illustrates the relationship between the structural strain of 1,2-dithiolane, its enthalpy of formation, and its resulting reactivity. The strained cyclic structure has a higher potential energy (enthalpy of formation) compared to a hypothetical, strain-free acyclic analogue. This stored energy provides a thermodynamic driving force for ring-opening reactions, which lead to more stable, lower-energy products. This principle is fundamental to the use of 1,2-dithiolane derivatives in applications such as dynamic covalent chemistry and drug delivery systems that respond to the reducing environment of the cell.



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Caption: Energy landscape of 1,2-dithiolane reactivity.

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